molecular formula C11H17N3O2 B13581389 Tert-butyl n-(3-hydrazinylphenyl)carbamate

Tert-butyl n-(3-hydrazinylphenyl)carbamate

Cat. No.: B13581389
M. Wt: 223.27 g/mol
InChI Key: GSYOIUCJLUPWTH-UHFFFAOYSA-N
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Description

Tert-butyl n-(3-hydrazinylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydrazinyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-(3-hydrazinylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydrazinylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(3-hydrazinylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl n-(3-hydrazinylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl n-(3-hydrazinylphenyl)carbamate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with target molecules, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl n-(2,3-dihydroxypropyl)carbamate
  • Tert-butyl n-hydroxycarbamate
  • Tert-butyl n-(piperidin-3-ylmethyl)carbamate hydrochloride

Uniqueness

Tert-butyl n-(3-hydrazinylphenyl)carbamate is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-(3-hydrazinylphenyl)carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-5-4-6-9(7-8)14-12/h4-7,14H,12H2,1-3H3,(H,13,15)

InChI Key

GSYOIUCJLUPWTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)NN

Origin of Product

United States

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